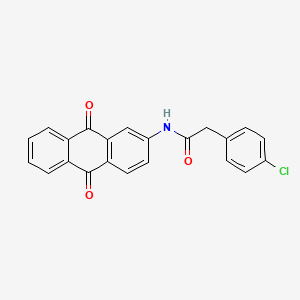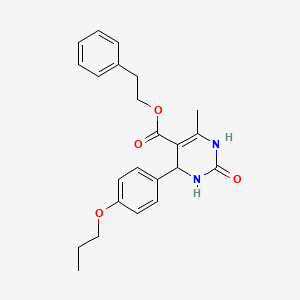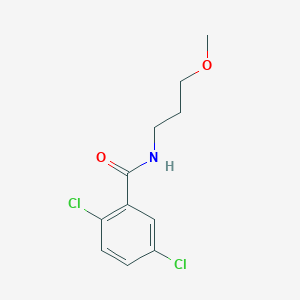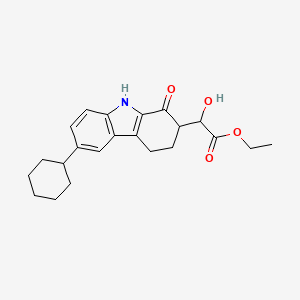![molecular formula C16H11N3O6 B4982742 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4982742.png)
5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the nitrophenyl and diazinane trione moieties, contributes to the compound’s unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. One common method involves the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The resulting intermediate is then subjected to further reactions to introduce the diazinane trione moiety, typically through cyclization reactions involving appropriate reagents and conditions.
Analyse Des Réactions Chimiques
5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The furan ring is particularly reactive and can participate in electrophilic substitution reactions, while the nitrophenyl group can undergo reduction to form amino derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an antibacterial and antifungal agent due to its ability to inhibit the growth of certain microbial strains . Additionally, its unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active compounds. In the field of materials science, it has been explored for its potential use in the development of novel organic semiconductors and other advanced materials .
Mécanisme D'action
The mechanism of action of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s antimicrobial activity by interfering with essential cellular processes in microbial cells. Additionally, the furan ring and diazinane trione moieties may contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Compared to other furan derivatives, 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups. Similar compounds include 5-(4-nitrophenyl)furfural and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, both of which also contain the furan ring and nitrophenyl group but differ in their additional substituents and overall structure
Propriétés
IUPAC Name |
5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c1-8-2-4-10(12(6-8)19(23)24)13-5-3-9(25-13)7-11-14(20)17-16(22)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYYZCLKBIXWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol](/img/structure/B4982685.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4982701.png)
![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B4982708.png)
![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]imidazole;oxalic acid](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)

amine](/img/structure/B4982758.png)
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N'-methylcarbamimidothioate](/img/structure/B4982773.png)
